molecular formula C10H10N2O4S2 B12946431 (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid

(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid

Cat. No.: B12946431
M. Wt: 286.3 g/mol
InChI Key: MQYYMDOMIUCPDK-UHFFFAOYSA-N
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Description

(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thioamide with an aldehyde or ketone, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid
  • (5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid
  • 2-Thioxoimidazolidin-4-one derivatives

Uniqueness

(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)methanesulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methanesulfonic acid

InChI

InChI=1S/C10H10N2O4S2/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,17)(H,14,15,16)

InChI Key

MQYYMDOMIUCPDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O

Origin of Product

United States

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